Azetidin-3-ylurea;2,2,2-trifluoroacetic acid
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Overview
Description
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2287311-81-1 . It has a molecular weight of 229.16 . The IUPAC name for this compound is 1-(azetidin-3-yl)urea 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Medicinally Important Derivatives
Trifluoroacetic Acid in Multicomponent Coupling Reactions : TFA has been utilized in a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method yields N-aryl β-amino and γ-amino alcohol derivatives, showcasing the utility of azetidines and TFA in synthesizing compounds with potential medicinal applications (Roy, Baviskar, & Biju, 2015).
Radiolabeled Compounds for Receptor Imaging
Synthesis of Novel Ligands : Azetidin-2-ylmethoxy derivatives have been developed for potential use in imaging nicotinic receptors, employing TFA for the deprotection step. This synthesis route emphasizes the role of azetidin-3-ylurea derivatives in creating novel radiolabeled compounds for biomedical imaging (Karimi & Långström, 2002).
Development of Antibiotics
Beta-Lactam Synthesis : Research on azetidin-2-ones demonstrates their significance as synthons for developing a wide array of biologically important compounds, including antibiotics. The beta-lactam core of azetidin-2-ones, due to its strained ring, serves as a versatile intermediate in synthesizing aromatic beta-amino acids, peptides, and other derivatives, highlighting their importance in antibiotic development (Deshmukh, Bhawal, Krishnaswamy, Govande, Shinkre, & Jayanthi, 2004).
Antimicrobial and Antitubercular Agents
Development of Azetidin-2-one Derivatives : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. Such derivatives represent a promising avenue for generating new therapeutic agents against bacterial infections and tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
Properties
IUPAC Name |
azetidin-3-ylurea;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHYRROVVKJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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